molecular formula C24H29N3O4S2 B2491591 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 865162-47-6

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2491591
CAS RN: 865162-47-6
M. Wt: 487.63
InChI Key: WBPZDZOZUQMXBR-IZHYLOQSSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O4S2 and its molecular weight is 487.63. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Excited State Hydrogen Bond and Proton Transfer Studies The compound is used in studies related to excited state hydrogen bond and proton transfer. These studies are crucial in understanding the photophysical phenomena of the compound in different solvents. The results of these studies can help in the development of new products in optoelectronics and analytical tools.

2. Synthesis of New Derivatives The compound is used in the synthesis of new derivatives. These derivatives are synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction. These new derivatives have shown good cytotoxicity against human cancer cell lines and have good to moderate antibacterial activity.

3. Radical-Mediated Intermolecular Carboarylation The compound is used in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds. This process is novel and has broadened the scope of substrates that can be used in the reaction.

4. Use in Nucleic-Acid-Based Drug Development The compound is of interest in nucleic-acid-based drug development. Its substrate specificity restricts the enzymatic synthesis of 2′-modified nucleic acids, which are of interest in nucleic-acid-based drug development.

5. Use in Herbicides The compound is a new type of selective chloroacetamide active ingredient, which works by inhibiting the germination of target weeds. It can be used for pre-emergence or post-emergence weed control. In the United States and Canada, the established target crops for this compound are canola, corn, cotton, rice, soybeans, and sunflowers.

6. Use in Synthesis of RNA The compound is used in the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers. This has enabled the discovery of RNA endonuclease catalysts composed entirely of 2′OMe-RNA for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2′OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor.

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-3-31-17-16-26-21-9-4-5-10-22(21)32-24(26)25-23(28)19-11-13-20(14-12-19)33(29,30)27-15-7-6-8-18(27)2/h4-5,9-14,18H,3,6-8,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPZDZOZUQMXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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